molecular formula C11H14N2O B1333551 D-Tryptophanol CAS No. 52485-52-6

D-Tryptophanol

Cat. No.: B1333551
CAS No.: 52485-52-6
M. Wt: 190.24 g/mol
InChI Key: UDQCRUSSQAXPJY-SECBINFHSA-N
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Description

D-Tryptophanol: is an amino alcohol compound with the chemical formula C11H13NO2 . It is a derivative of tryptophan and has a structure similar to tryptophan . This compound is an optical isomer and has a specific stereo configuration. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for D-Tryptophanol often involve large-scale synthesis using the above-mentioned synthetic routes. The green preparation method is particularly favored for its environmental benefits and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Tryptophanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed:

    Oxidation: Indole derivatives.

    Reduction: Reduced amino alcohols.

    Substitution: Substituted indole compounds.

Scientific Research Applications

Food Preservation

Antimicrobial Properties

D-Tryptophanol has been identified as an effective natural preservative due to its antimicrobial activity against foodborne pathogens. Studies indicate that it can inhibit the growth of various bacteria, including Listeria monocytogenes and Citrobacter rodentium, under different stress conditions. This property makes it a promising alternative to synthetic preservatives in the food industry.

Pathogen Effect of this compound Reference
Listeria monocytogenesInhibition of growth and biofilm formation
Citrobacter rodentiumStrong inhibition; protection in mouse models
Escherichia coliReduced viability in food models

The systematic review conducted by Moghimani et al. (2024) emphasizes that this compound can significantly reduce the need for high-temperature treatments, thus preserving the nutritional quality of food while ensuring safety against pathogens .

Gut Health

Modulation of Gut Microbiota

This compound plays a crucial role in maintaining gut health by modulating the microbiota composition. Research shows that it can suppress pathogenic bacteria while promoting beneficial strains, thereby enhancing intestinal homeostasis.

Microbial Effect Outcome Reference
Inhibition of pathogenic bacteriaProtection against colitis in animal models
Promotion of regulatory T cellsAmelioration of allergic airway inflammation

In a study involving mice, this compound was shown to prevent the development of experimental colitis by depleting specific harmful microbes and enhancing the levels of beneficial metabolites like indole acrylic acid . This suggests its potential as a therapeutic agent for gastrointestinal disorders.

Immune Modulation

Impact on Immune Responses

This compound has been linked to immune modulation, particularly in the context of chronic immune diseases such as asthma. Its administration has been associated with an increase in regulatory T cells, which are crucial for maintaining immune balance and preventing excessive inflammatory responses.

Application Effect on Immune Function Reference
Allergic airway diseaseReduction in TH2 responses; increased Tregs
Chronic inflammationModulation of cytokine profiles

The findings from various studies highlight the potential of this compound as a bioactive compound that could be utilized in developing novel preventative strategies for chronic immune diseases .

Case Study 1: Food Safety Enhancement

A research project investigated the use of this compound in dairy products to enhance safety without compromising quality. The results indicated a significant reduction in microbial load while maintaining sensory attributes.

Case Study 2: Gut Health Improvement

In an experimental model of colitis, mice treated with this compound exhibited reduced inflammation and improved gut microbiome diversity compared to control groups. This suggests its utility in therapeutic settings for gastrointestinal diseases.

Comparison with Similar Compounds

  • L-Tryptophanol
  • D-Tryptophan
  • DL-Tryptophan
  • L-Tryptophan

Comparison: D-Tryptophanol is unique due to its specific stereo configuration and its applications in enantioselective synthesis. Unlike L-Tryptophanol, which is used in similar applications, this compound offers distinct advantages in terms of enantioselectivity and efficiency in certain synthetic routes .

Biological Activity

D-Tryptophanol, a derivative of the amino acid tryptophan, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological contexts, supported by data tables and case studies.

Overview of this compound

This compound is known for its role in modulating various physiological processes. As an analog of L-tryptophan, it interacts with biological systems differently, particularly in the context of microbial activity and immune response.

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of enteric pathogens such as Citrobacter rodentium, a model for human infections caused by enteropathogenic Escherichia coli. The inhibition is dose-dependent, indicating a potential therapeutic application in gastrointestinal infections .
  • Immune Modulation : this compound has been observed to activate the aryl hydrocarbon receptor (AhR), which plays a crucial role in immune response regulation. Activation of AhR has been linked to reduced pathogen burden in infected hosts, suggesting that this compound may enhance host defense mechanisms against infections .
  • Influence on Gut Microbiota : The metabolism of D-tryptophan by gut microbiota yields metabolites that influence gut health and immune function. These metabolites can modulate inflammatory responses and contribute to maintaining gut homeostasis .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocusKey Findings
Borenshtein et al., 2022 Antimicrobial effectsThis compound inhibited C. rodentium growth in vitro and improved survival rates in vivo.
Agus et al., 2018 Immune modulationDemonstrated that this compound activates AhR, reducing pathogen burden in infected mice.
WUR Study, 2021 Colon cancer riskInvestigated tryptophan metabolites; indicated that higher plasma tryptophan levels may reduce colon cancer risk.

Biological Activity and Implications

  • Food Preservation : this compound's antimicrobial properties make it a candidate for use as a natural food preservative. Its effectiveness against both Gram-positive and Gram-negative pathogens has been documented, suggesting its potential to enhance food safety without adverse health effects .
  • Therapeutic Applications : The compound's ability to modulate immune responses positions it as a potential therapeutic agent in inflammatory diseases and infections. Further research is needed to explore its efficacy in clinical settings and its mechanisms at the molecular level .
  • Dietary Considerations : Given its role in tryptophan metabolism, dietary intake of this compound may influence health outcomes related to inflammation, immune function, and even mental health through serotonin pathways .

Properties

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCRUSSQAXPJY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370101
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52485-52-6
Record name D-Tryptophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from tryptophan according to Method D and was isolated as a solid in 92% yield. δH (MeOD-d3) 7.46 (1H, d, J 7.9 Hz), 7.21 (1H, d, J 8.0 Hz), 6.96 (3H, m), 3.79 (1H, dd, J 11.3 and 3.6 Hz), 3.54 (1H, dd, J 11.2 and 6.2 Hz), 3.05 (1H, m), 2.80 (1H, m), 2.61 (1H, m). Note: exchangeable protons not evident in MeOD.
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92%

Synthesis routes and methods II

Procedure details

L Tryptophan (10.2 g) was cautiously added in portions to a stirred solution of lithium aluminium hydride in tetrahydrofuran (1M, 150 ml). The reaction was stirred for 72 hours and then heated to reflux for 1 hour. The reaction mixture was cooled and then quenched carefully with 2N sodium hydroxide (150 ml). Ethyl acetate (500 ml) was added and the mixture was filtered through a pad of Celite. The organic phase was washed with water, dried (MgSO4) and evaporated to yield the crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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